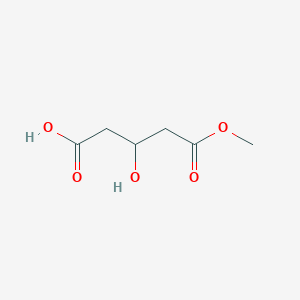
3-Hydroxy-pentanedioic acid monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-pentanedioic acid monomethyl ester: is an organic compound with the molecular formula C6H10O4. . This compound is a derivative of glutaric acid, where one of the carboxylic acid groups is esterified with a methyl group, and the other remains as a free carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-pentanedioic acid monomethyl ester can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-pentanedioic acid monomethyl ester can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: 3-Hydroxy-pentanedioic acid monomethyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study metabolic pathways involving glutaric acid derivatives. It may also be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It can also be employed as a solvent or as an intermediate in the manufacture of various chemicals .
Mechanism of Action
The mechanism of action of 3-Hydroxy-pentanedioic acid monomethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The ester group can be hydrolyzed to release glutaric acid, which can then participate in metabolic pathways .
Comparison with Similar Compounds
Glutaric acid: The parent compound of 3-Hydroxy-pentanedioic acid monomethyl ester.
Dimethyl glutarate: A diester derivative of glutaric acid.
Methyl glutarate: Another ester derivative of glutaric acid.
Uniqueness: this compound is unique due to the presence of both a free carboxylic acid group and an ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its fully esterified counterparts .
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-hydroxy-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
JSEKXOGFRKPXOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


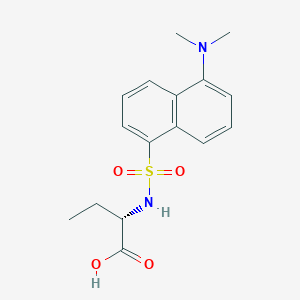

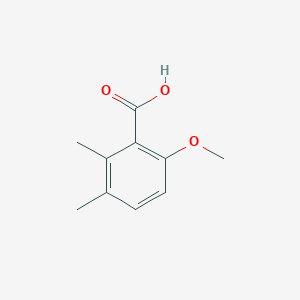
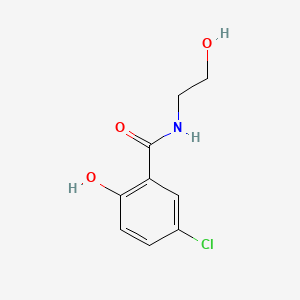
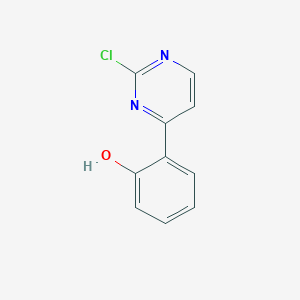
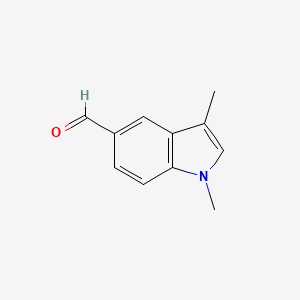
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)





![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)

